6-Iodobenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. The presence of an iodine atom at the 6th position of the benzo[d]isoxazole ring makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodobenzo[d]isoxazole typically involves the iodination of benzo[d]isoxazole. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. Another approach involves the use of palladium-catalyzed coupling reactions, such as the Suzuki coupling, where 7-iodobenzo[d]isoxazole-3-amine is reacted with boronic acids in the presence of Pd(PPh₃)₄ and sodium carbonate in 1,4-dioxane under microwave heating .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial production, involving similar reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions: 6-Iodobenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Grignard Reagents: For substitution reactions.
Palladium Catalysts: For coupling reactions.
Oxidizing Agents: For iodination and other oxidative transformations.
Major Products Formed:
Substituted Isoxazoles: Through substitution reactions.
Coupled Products: Through Suzuki, Heck, and Sonogashira reactions.
Scientific Research Applications
6-Iodobenzo[d]isoxazole has a wide range of applications in scientific research:
Mechanism of Action
like other isoxazole derivatives, it is believed to interact with various molecular targets and pathways, potentially involving the cleavage of the N-O bond and subsequent formation of reactive intermediates . These intermediates can then interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Benzo[d]isoxazole: Lacks the iodine atom but shares the core structure.
6-Bromobenzo[d]isoxazole: Similar structure with a bromine atom instead of iodine.
6-Chlorobenzo[d]isoxazole: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 6-Iodobenzo[d]isoxazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated counterparts . The iodine atom’s larger size and higher reactivity can lead to different reaction pathways and potentially more potent biological effects .
Properties
Molecular Formula |
C7H4INO |
---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
6-iodo-1,2-benzoxazole |
InChI |
InChI=1S/C7H4INO/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H |
InChI Key |
XRHGQXXQOBHPSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)ON=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.